molecular formula C5H11ClN2O B12938946 N-(3-Aminopropyl)-2-chloroacetamide CAS No. 89294-24-6

N-(3-Aminopropyl)-2-chloroacetamide

Cat. No.: B12938946
CAS No.: 89294-24-6
M. Wt: 150.61 g/mol
InChI Key: JDBZHHHGHUVTNK-UHFFFAOYSA-N
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Description

N-(3-Aminopropyl)-2-chloroacetamide is an organic compound that features both an amine group and a chloroacetamide group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminopropyl)-2-chloroacetamide typically involves the reaction of 3-aminopropylamine with chloroacetyl chloride. The reaction is carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions to prevent side reactions. The general reaction scheme is as follows:

3-aminopropylamine+chloroacetyl chlorideThis compound+HCl\text{3-aminopropylamine} + \text{chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-aminopropylamine+chloroacetyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminopropyl)-2-chloroacetamide can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The chloroacetamide group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation and reduction: The amine group can be oxidized to form imines or reduced to form secondary amines.

    Condensation reactions: The amine group can react with carbonyl compounds to form Schiff bases or other condensation products.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like water or ethanol.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Nucleophilic substitution: Substituted amides, thioamides, or esters.

    Oxidation: Imines or oximes.

    Reduction: Secondary amines or amides.

Scientific Research Applications

N-(3-Aminopropyl)-2-chloroacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Aminopropyl)-2-chloroacetamide involves its interaction with biological molecules through its amine and chloroacetamide groups. The amine group can form hydrogen bonds and ionic interactions with proteins and nucleic acids, while the chloroacetamide group can undergo nucleophilic substitution reactions with biological nucleophiles, leading to the formation of covalent bonds. These interactions can modulate the activity of enzymes and other proteins, thereby exerting biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Aminopropyl)methacrylamide: Similar in structure but contains a methacrylamide group instead of a chloroacetamide group.

    N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine: Contains a longer alkyl chain, making it more hydrophobic.

    (3-Aminopropyl)triethoxysilane: Contains a triethoxysilane group, used primarily in surface functionalization.

Uniqueness

N-(3-Aminopropyl)-2-chloroacetamide is unique due to its combination of an amine and a chloroacetamide group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(3-aminopropyl)-2-chloroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClN2O/c6-4-5(9)8-3-1-2-7/h1-4,7H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBZHHHGHUVTNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40734150
Record name N-(3-Aminopropyl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40734150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89294-24-6
Record name N-(3-Aminopropyl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40734150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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